N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Description
N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused triazolo-benzothiazole core linked to a sulfanyl acetamide group substituted with a cyclohexyl moiety. Such hybrid systems are designed to exploit synergistic biological activities observed in related fused heterocycles .
Properties
IUPAC Name |
N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIFJYBXUSORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many nitrogen- and sulfur-containing heterocyclic compounds, including benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity.
Biochemical Pathways
The synthesis of these compounds involves a tandem intermolecular c–n bond and intramolecular c–s bond formation sequence. This suggests that the compound may interact with biochemical pathways involving these types of bonds.
Result of Action
It is known that some benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit antifungal properties.
Action Environment
The synthesis of these compounds has been achieved with 1 mol% cucl2·2h2o as the catalyst and water as the solvent, suggesting that the compound may be stable in aqueous environments.
Biological Activity
N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Compound Overview
This compound is characterized by a unique structure that includes a cyclohexyl group attached to a triazole and benzothiazole moiety. This structural configuration allows it to interact effectively with various biological targets, particularly enzymes involved in DNA repair processes.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole and Benzothiazole Rings : The initial reaction involves the formation of the triazole ring which is fused with the benzothiazole structure.
- Functionalization : The cyclohexyl group is introduced through functionalization reactions that enhance the compound's biological activity.
- Purification : The final product is purified using methods such as recrystallization or chromatography to achieve high purity and yield.
The synthesis has been optimized for functional group tolerance and efficiency, often yielding compounds with good to excellent purity levels .
Inhibition of Poly(ADP-ribose) Polymerases (PARPs)
This compound is particularly noted for its role as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. The compound mimics nicotinamide and competes for binding sites on PARP enzymes. Research indicates that it exhibits potent inhibitory effects with IC50 values in the low micromolar range against various PARP family members .
Anticancer Activity
The compound has shown promising anticancer properties in preliminary studies. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer), and others.
- Results : Compounds similar in structure have exhibited varying degrees of cytotoxicity against these cell lines, suggesting that modifications to the triazole or benzothiazole components can enhance activity .
Mechanistic Studies
Mechanistic studies have utilized techniques such as X-ray crystallography to elucidate how this compound interacts with PARP enzymes. Findings indicate that hydrogen bonding and π–π interactions are critical for stabilizing the compound within the active sites of these enzymes .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds with similar structures, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-cyclohexyl-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanamide | Similar triazole-benzimidazole scaffold | Inhibitor of PARP enzymes |
| 5-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | Triazole-benzothiazole core | Anticancer activity |
| 7-methoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | Modified benzothiazole structure | Selective enzyme inhibitor |
This table highlights how variations in structural components influence biological activity. Notably, N-cyclohexyl substitution enhances its interaction with PARP enzymes compared to other derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolo-Thiadiazole Family
Triazolo-thiadiazoles (e.g., compounds from –5) share a fused triazole-thiadiazole core but differ in substituents and fused ring systems. Key distinctions include:
Comparison with Acetamide-Containing Thiadiazoles
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () shares the acetamide-thioether motif but lacks the fused triazole-benzothiazole system. Key differences:
The cyclohexyl group in the target compound may confer better membrane permeability than the benzyl group in the thiadiazole analogue, influencing pharmacokinetics .
Q & A
Q. What are the key synthetic pathways for N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with heterocyclic precursors and nucleophilic substitution for sulfanyl group incorporation. For example, triazole-containing analogs often require controlled conditions (e.g., reflux in ethanol or dichloromethane) to optimize yield . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC), with deviations >2% in elemental analysis indicating impurities .
Q. How is the molecular structure of this compound validated, and what are its critical structural features?
Single-crystal X-ray diffraction is the gold standard for structural validation, providing bond-length precision (e.g., mean C–C bond length = 0.004 Å) and confirming the triazolo-benzothiazole fused ring system . Key features include the sulfanyl-acetamide linker, cyclohexyl group (conformation-dependent bioactivity), and π-π stacking interactions in the triazole ring .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening focuses on in vitro assays against microbial or viral targets (e.g., HIV-1 reverse transcriptase inhibition) using cell-based models. For triazole derivatives, dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated to assess therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and selectivity reported for similar triazolo-benzothiazole derivatives?
Discrepancies in yield (e.g., 40–85% for sulfanyl-acetamide coupling) often arise from solvent polarity (DMF vs. THF) or temperature gradients. A systematic Design of Experiments (DoE) approach, varying parameters like pH (6–8) and reaction time (12–48 hours), can identify optimal conditions . Conflicting bioactivity data may require re-evaluation of stereochemical purity via chiral HPLC .
Q. What mechanistic insights exist for the compound’s interaction with biological targets, such as enzymes or nucleic acids?
Molecular docking studies using X-ray crystal structures (e.g., PDB IDs) reveal that the triazole ring interacts with catalytic residues (e.g., hydrogen bonding with Asp110 in HIV-1 protease). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd values), while mutagenesis assays validate critical target residues .
Q. How do substituents on the cyclohexyl or triazole rings affect physicochemical properties and bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Br, -Cl) on the benzothiazole ring enhance antimicrobial potency but reduce solubility. Computational models (e.g., COSMO-RS) predict logP and solubility, validated via experimental shake-flask methods .
Q. What analytical strategies address stability challenges in storage or biological matrices?
Degradation pathways (e.g., hydrolysis of the acetamide bond) are identified via forced degradation studies under acidic/alkaline conditions. Stability-indicating HPLC methods with photodiode array (PDA) detection monitor degradation products, while lyophilization improves long-term storage .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Characterization
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy | Reference |
|---|---|---|---|
| Desulfurized analog | Over-reduction | Use milder reducing agents (NaBH₄ vs. LiAlH₄) | |
| Ring-opened derivative | Acidic hydrolysis | Neutralize reaction medium post-synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
